1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a dimethylpyrimidinyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine include:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-(trifluoromethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-9-3-4-11(15)10(6-9)14(16,17)18/h3-6H,1-2H3,(H3,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGEDMVFQAGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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